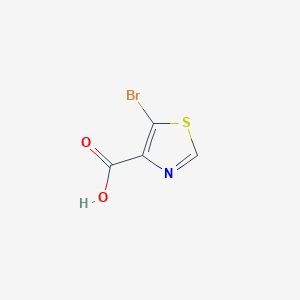![molecular formula C5H12O B009599 Pentanol-N,[1-14c] CAS No. 104810-27-7](/img/structure/B9599.png)
Pentanol-N,[1-14c]
Vue d'ensemble
Description
Pentanol-N, [1-14C]: is a radiolabeled compound where the carbon-1 position of pentanol is labeled with carbon-14, a radioactive isotope. This compound is primarily used in scientific research to trace and study metabolic pathways, reaction mechanisms, and environmental behaviors of organic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
-
Hydroformylation and Hydrogenation:
- Hydroformylation: 1-butene reacts with carbon monoxide and hydrogen in the presence of a catalyst to form pentanal.
- Reaction:
CH3CH2CH=CH2+CO+H2→CH3CH2CH2CH2CHO
- Reaction:
CH3CH2CH2CH2CHO+H2→CH3CH2CH2CH2CH2OH
- Reaction:
-
Fractional Distillation of Fusel Oil:
- Pentanol can also be prepared by fractional distillation of fusel oil, a byproduct of alcoholic fermentation.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a metal catalyst.
Substitution: Acetic acid, Hydrogen halides.
Major Products:
Oxidation: Pentanal, Pentanoic acid.
Reduction: Pentane.
Substitution: Pentyl acetate, Pentyl chloride
Applications De Recherche Scientifique
Chemistry:
- Used as a tracer in studying reaction mechanisms and metabolic pathways.
- Helps in understanding the behavior of organic compounds in various chemical reactions.
Biology:
- Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine:
- Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry:
- Applied in the synthesis of fragrances, solvents, and other industrial chemicals.
- Used in environmental studies to trace the fate of organic pollutants .
Mécanisme D'action
Mechanism:
- The mechanism of action of pentanol-N, [1-14C] involves its incorporation into chemical or biological systems where the radiolabeled carbon can be tracked using detection methods such as liquid scintillation counting or autoradiography.
Molecular Targets and Pathways:
- In biological systems, it targets metabolic pathways involving alcohol dehydrogenase and aldehyde dehydrogenase enzymes.
- In chemical reactions, it participates in oxidation, reduction, and substitution reactions, allowing researchers to study the reaction intermediates and products .
Comparaison Avec Des Composés Similaires
1-Pentanol: A primary alcohol with similar chemical properties but without the radiolabel.
2-Pentanol: A secondary alcohol with different reactivity due to the position of the hydroxyl group.
3-Pentanol: Another isomer with distinct chemical behavior.
Uniqueness:
Propriétés
IUPAC Name |
(114C)pentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-2-3-4-5-6/h6H,2-5H2,1H3/i5+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQJEAYHLZJPGS-RHRFEJLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[14CH2]O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
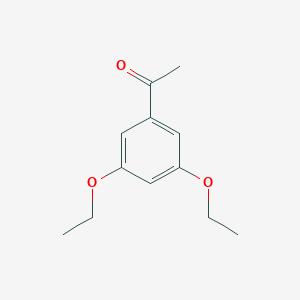
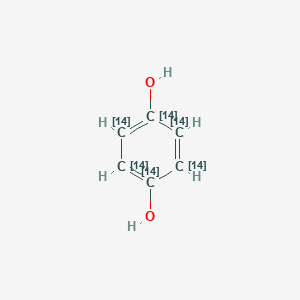
![(3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B9519.png)
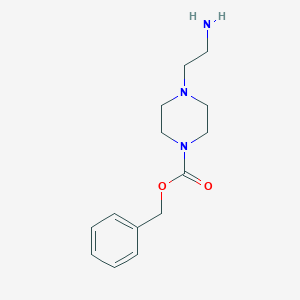
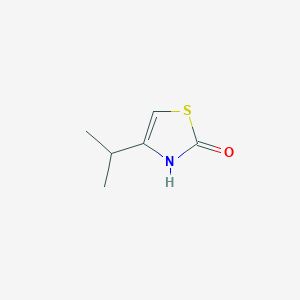
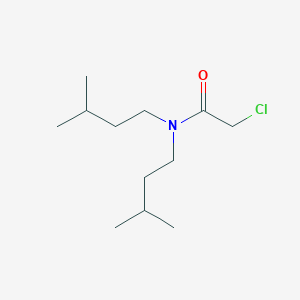
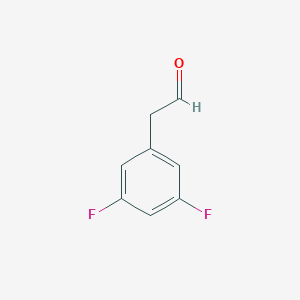
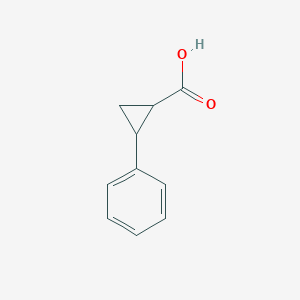
![Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate](/img/structure/B9530.png)

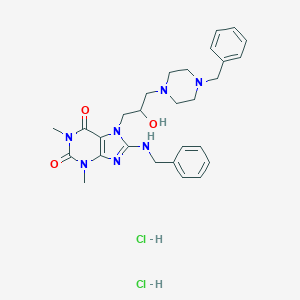
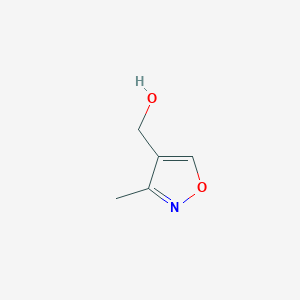
![1-Hydroxy-4-[5-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]-2-phenylpyrazol-3-yl]oxy-N-(4-tetradecoxyphenyl)naphthalene-2-carboxamide](/img/structure/B9543.png)
